molecular formula C18H19FN2O B10794083 Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride

Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride

Cat. No.: B10794083
M. Wt: 298.4 g/mol
InChI Key: QCMWMXIGXXDEEI-UHFFFAOYSA-N
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Description

Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride is a complex organic compound that belongs to the class of bicyclic compounds. It is characterized by the presence of a fluorinated pyridine ring and a methoxyphenyl group, which contribute to its unique chemical properties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorinated pyridine and methoxyphenyl groups. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield de-fluorinated or de-methoxylated products.

Mechanism of Action

The mechanism of action of rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
  • 2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane acetate
  • 2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane sulfate

Uniqueness

Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride is unique due to its specific combination of a fluorinated pyridine ring and a methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-[6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C18H19FN2O/c1-22-14-4-2-3-11(7-14)16-8-12(10-20-18(16)19)15-9-13-5-6-17(15)21-13/h2-4,7-8,10,13,15,17,21H,5-6,9H2,1H3

InChI Key

QCMWMXIGXXDEEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N=CC(=C2)C3CC4CCC3N4)F

Origin of Product

United States

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